molecular formula C29H27Cl2N3O3 B12224307 N-(3,4-dichlorophenyl)-1-hydroxy-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

N-(3,4-dichlorophenyl)-1-hydroxy-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

Cat. No.: B12224307
M. Wt: 536.4 g/mol
InChI Key: PKMDQELUIHNCIJ-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-1-hydroxy-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzo[b,e][1,4]diazepine core, which is a structural motif found in several biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-1-hydroxy-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide typically involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepine core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the 3,4-dichlorophenyl and 3-methoxyphenyl groups, as well as the hydroxy and carboxamide functionalities, through various organic reactions such as nucleophilic substitution, reduction, and acylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-1-hydroxy-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nitrating agents (e.g., HNO3/H2SO4), halogenating agents (e.g., Br2, Cl2).

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1-hydroxy-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound’s activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-N’-methoxyurea: Shares the 3,4-dichlorophenyl group but differs in the core structure and functional groups.

    N-(3,5-dichlorophenyl)-N’-methoxyurea: Similar in structure but with different substitution patterns on the aromatic ring.

Uniqueness

N-(3,4-dichlorophenyl)-1-hydroxy-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is unique due to its specific combination of functional groups and the dibenzo[b,e][1,4]diazepine core, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C29H27Cl2N3O3

Molecular Weight

536.4 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-6-(3-methoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carboxamide

InChI

InChI=1S/C29H27Cl2N3O3/c1-29(2)15-23-26(25(35)16-29)27(17-7-6-8-19(13-17)37-3)34(24-10-5-4-9-22(24)33-23)28(36)32-18-11-12-20(30)21(31)14-18/h4-14,27,33H,15-16H2,1-3H3,(H,32,36)

InChI Key

PKMDQELUIHNCIJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)NC4=CC(=C(C=C4)Cl)Cl)C5=CC(=CC=C5)OC)C(=O)C1)C

Origin of Product

United States

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